molecular formula C12H15NS B12689005 alpha-Cyclohexylthiophen-3-acetonitrile CAS No. 55504-22-8

alpha-Cyclohexylthiophen-3-acetonitrile

Cat. No.: B12689005
CAS No.: 55504-22-8
M. Wt: 205.32 g/mol
InChI Key: LGYQFTRQQFYQBS-UHFFFAOYSA-N
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Description

Alpha-Cyclohexylthiophen-3-acetonitrile is a chemical compound with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol It features a thiophene ring substituted with a cyclohexyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclohexylthiophen-3-acetonitrile typically involves the reaction of cyclohexyl bromide with thiophene-3-acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclohexylthiophen-3-acetonitrile can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethyl methyl ether.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Alpha-Cyclohexylthiophen-3-acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-acetonitrile: Lacks the cyclohexyl group, making it less hydrophobic.

    Cyclohexylacetonitrile: Lacks the thiophene ring, resulting in different electronic properties.

    Alpha-Cyclohexylthiophene: Lacks the nitrile group, affecting its reactivity.

Uniqueness

Alpha-Cyclohexylthiophen-3-acetonitrile is unique due to the presence of both a cyclohexyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

55504-22-8

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-cyclohexyl-2-thiophen-3-ylacetonitrile

InChI

InChI=1S/C12H15NS/c13-8-12(11-6-7-14-9-11)10-4-2-1-3-5-10/h6-7,9-10,12H,1-5H2

InChI Key

LGYQFTRQQFYQBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C#N)C2=CSC=C2

Origin of Product

United States

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